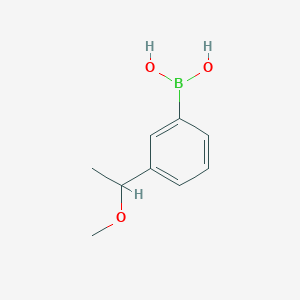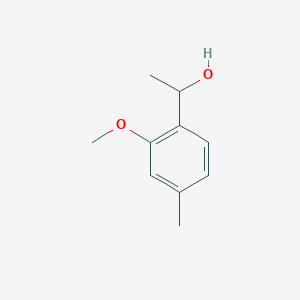
1-(2-Methoxy-4-methylphenyl)ethan-1-ol
Overview
Description
“1-(2-Methoxy-4-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is also known by its IUPAC name, 1-(2-methoxy-4-methylphenyl)ethanol . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxy-4-methylphenyl)ethan-1-ol” is 1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(2-Methoxy-4-methylphenyl)ethan-1-ol” is an oil-like substance . It has a molecular weight of 166.22 and a molecular formula of C10H14O2 .Scientific Research Applications
NMR Spectroscopy Studies
1-(2-Methoxy-4-methylphenyl)ethan-1-ol has been utilized in NMR spectroscopy studies. Specifically, its prochiral protons adjacent to the ether oxygen in chiral esters have been differentiated and defined using ytterbium d-3-heptafluorobutyrylcamphorate shift reagents in 1H NMR spectrum studies (Coxon, Cambridge, & Nam, 2004).
Synthesis and Biological Evaluation
The compound has been involved in the synthesis and biological evaluation of various derivatives. For instance, it has been used in the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, which was further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of 1-(2-Methoxy-4-methylphenyl)ethan-1-ol have been used in the synthesis of complex organometallic compounds. These compounds are explored for their potential in catalysis and as intermediates in organic synthesis (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
Palladium-Catalyzed Synthesis
This chemical has also found application in palladium-catalyzed synthesis processes. Specifically, its derivatives have been used in oxidative cyclization and alkoxy carbonylation reactions, which are critical in the development of new organic compounds (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Anticancer Agent Discovery
It has played a role in the discovery of anticancer agents. Derivatives of 1-(2-Methoxy-4-methylphenyl)ethan-1-ol have been synthesized and evaluated for their cytotoxicity against cancer cell lines, leading to the discovery of compounds with potent antiproliferative activity (Suzuki et al., 2020).
Environmental Studies
This compound has also been used in environmental studies, particularly in the investigation of the metabolic fate of certain pesticides and their transformation by microbial organisms in natural environments (Yim, Seo, Kang, Ahn, & Hur, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
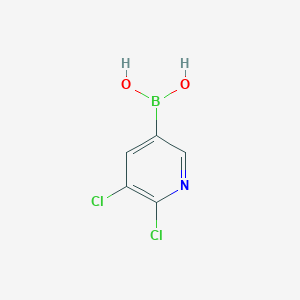
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
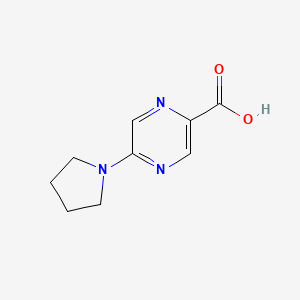

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
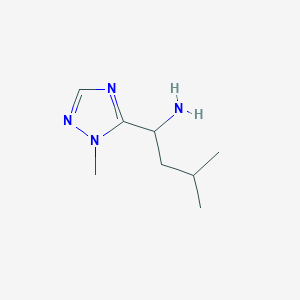
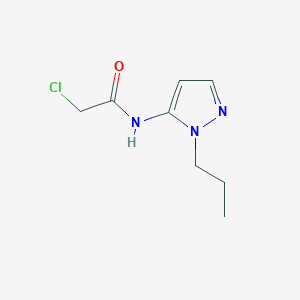

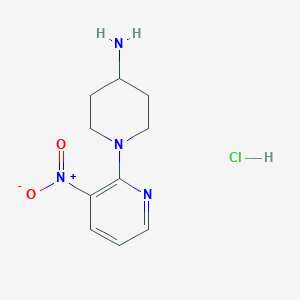
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)

